5-Methyl-1h-indole-2-carbonyl chloride
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Overview
Description
5-Methyl-1h-indole-2-carbonyl chloride: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1h-indole-2-carbonyl chloride typically involves the reaction of 5-methylindole with phosgene or thionyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1h-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted indole derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-1h-indole-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-1h-indole-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 5-Methyl-1h-indole-2-carboxylic acid
- 5-Methyl-1h-indole-2-carboxamide
- 5-Methyl-1h-indole-2-carboxylate
Comparison: Compared to these similar compounds, 5-Methyl-1h-indole-2-carbonyl chloride is unique due to its reactivity and ability to form covalent bonds with nucleophiles. This makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
CAS No. |
95538-31-1 |
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Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-methyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3 |
InChI Key |
RIHSEHIILZGQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)Cl |
Origin of Product |
United States |
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